molecular formula C12H24N2O3 B1520834 N-T-Butyl 2-(boc-amino)propanamide CAS No. 1400644-20-3

N-T-Butyl 2-(boc-amino)propanamide

Cat. No.: B1520834
CAS No.: 1400644-20-3
M. Wt: 244.33 g/mol
InChI Key: YFJVSEQFUIKLML-UHFFFAOYSA-N
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Description

N-T-Butyl 2-(boc-amino)propanamide is a chemical compound with the molecular formula C12H24N2O3 . The IUPAC name of this compound is tert-butyl N-[1-(tert-butylcarbamoyl)ethyl]carbamate . The compound contains a total of 40 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Synthesis Analysis

The synthesis of N-protected amino esters, such as this compound, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.33056 g/mol . The SMILES string of this compound is CC(NC(=O)OC©©C)C(=O)NC©©C, which can be imported by most molecule editors for conversion back into two-dimensional drawings or three .

Scientific Research Applications

Chemoselective N-tert-butyloxycarbonylation of Amines

One notable application of N-T-Butyl 2-(boc-amino)propanamide is in the chemoselective N-tert-butyloxycarbonylation of amines in water. This process is catalyst-free and highly selective, avoiding side products like isocyanate, urea, and N,N-di-t-Boc, which are common in other methods. The method has been shown to be effective for a wide range of substrates, including chiral amines and esters of alpha-amino acids, yielding optically pure N-t-Boc derivatives efficiently. This advancement has significant implications for the synthesis of complex organic molecules and the development of pharmaceuticals (Chankeshwara & Chakraborti, 2006).

Synthesis of N-t-Butoxycarbonyl Derivatives

Another critical application is in the preparation of N-t-butoxycarbonyl (t-BOC) derivatives from di-t-butyl dicarbonate. This method allows for the creation of protected amino acids and their sulfur analogs under mild conditions, showcasing the versatility of this compound in synthesizing protected building blocks for peptide synthesis. The method is notable for its good yield and the stability of the products to acidic conditions, facilitating further synthetic transformations without racemization, which is crucial for the synthesis of peptides and proteins (Tarbell, Yamamoto, & Pope, 1972).

Deprotection under Basic Conditions

The compound is also central to the development of methods for the deprotection of primary Boc groups under basic conditions, offering a straightforward route to primary amines. This method highlights the ease of handling and versatility of this compound derivatives in synthetic chemistry, particularly in the context of peptide synthesis where the protection and deprotection of functional groups are pivotal (Tom et al., 2004).

Antimicrobial Applications

Additionally, amphiphilic polymethacrylate derivatives incorporating N-(tert-butoxycarbonyl)aminoethyl methacrylate units have been explored for their antimicrobial properties. These studies highlight the potential of this compound derivatives in the development of new materials with biological applications, offering new avenues for combating microbial resistance (Kuroda & DeGrado, 2005).

Properties

IUPAC Name

tert-butyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-8(9(15)14-11(2,3)4)13-10(16)17-12(5,6)7/h8H,1-7H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJVSEQFUIKLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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